ethyl5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate
Description
Ethyl5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring an ethyl carboxylate ester at the 4-position, a methyl group at the 1-position, and a reactive isocyanato (-NCO) group at the 5-position. The isocyanato group confers electrophilic reactivity, enabling participation in urea-forming reactions with amines, which is critical in pharmaceutical and polymer chemistry.
Properties
Molecular Formula |
C8H9N3O3 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
ethyl 5-isocyanato-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H9N3O3/c1-3-14-8(13)6-4-10-11(2)7(6)9-5-12/h4H,3H2,1-2H3 |
InChI Key |
LZSQROQCYKVYGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
[ \text{C}_8\text{H}_9\text{N}_3\text{O}_2 + \text{COCl}_2 \rightarrow \text{C}_8\text{H}_9\text{N}_3\text{O}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of phosgene, a toxic and hazardous reagent.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to facilitate reactions and improve yields.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
Ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities and applications in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Analysis
Pyrazole carboxylate derivatives differ primarily in substituents at the 1- and 5-positions, influencing reactivity, stability, and applications. Below is a comparative analysis:
Table 1: Key Structural and Functional Attributes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
